2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid
Description
2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid is a synthetic propanoic acid derivative featuring a branched alkyl chain (2,2-dimethyl substitution) and a 1-methylindazole moiety. Indazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,12(16)17)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
VRWODTKRPAUEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C2=CC=CC=C21)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of hydrazones with appropriate aldehydes or ketones under acidic conditions to form the indazole ring . Subsequent alkylation and carboxylation steps are employed to introduce the 2,2-dimethyl and propanoic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
Scientific Research Applications
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Reported Activities
Key Observations :
Substituent Effects on Activity :
- Chlorinated Phenyl Derivatives (e.g., compounds from ): Chlorine atoms and hydroxyl groups enhance antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Indazole vs. Pyran/Imidazole : Indazole-containing compounds (e.g., –14) may target kinase pathways or DNA repair mechanisms, whereas pyran or nitroimidazole derivatives () show antifungal or radiosensitizing properties.
Role of Propanoic Acid Modifications: Branched Alkyl Chains (e.g., 2,2-dimethyl in the target compound vs. Amino/Hydroxyl Groups: Polar substituents (e.g., in –13) enhance solubility but may reduce membrane permeability compared to lipophilic dimethyl analogs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Key Observations :
- The target compound’s dimethyl substitution increases logP (~2.5) compared to polar analogs like the amino-substituted indazole derivative (logP ~1.2), suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Chlorinated derivatives () exhibit moderate solubility due to balanced hydrophobicity from chlorine and polarity from hydroxyl groups.
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